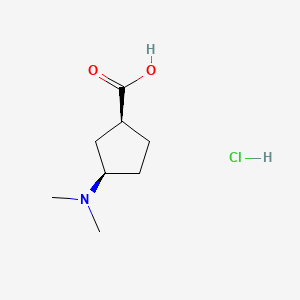
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride: is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound is characterized by its cyclopentane ring structure, which is substituted with a dimethylamino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: The compound can be used as a chiral building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing insights into enzyme function and regulation.
Receptor Binding Studies: It can be used in studies of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the field of central nervous system disorders.
Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion can provide valuable information for drug design.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the production of various chemicals and pharmaceuticals.
Material Science: Its unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(1R,2S)-2-aminocyclopentane-1-carboxylic acid: Known for its antifungal properties.
(1R,2S)-cispentacin: Another chiral compound with similar structural features.
Uniqueness: rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its applicability in various fields.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(1S,3R)-3-(dimethylamino)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)7-4-3-6(5-7)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |
InChI Key |
ALNXBWKQTCVXEK-UOERWJHTSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@@H](C1)C(=O)O.Cl |
Canonical SMILES |
CN(C)C1CCC(C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



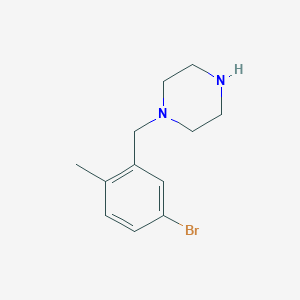
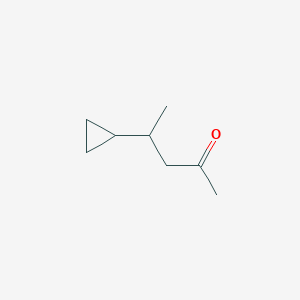

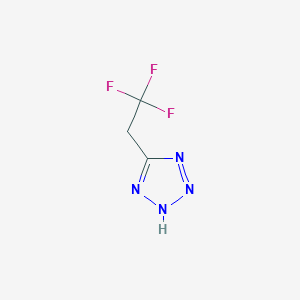
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
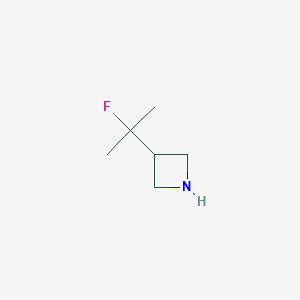

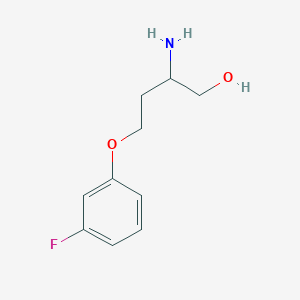



![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)

